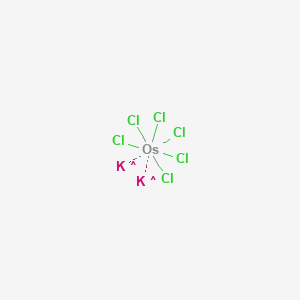![molecular formula C22H14N2 B13706448 1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
1,8-Dihydrocarbazolo[4,3-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydrocarbazolo[4,3-c]carbazole is a complex organic compound with the molecular formula C22H14N2. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound features a fused tricyclic structure, consisting of two benzene rings and a nitrogen-containing five-membered ring. The compound’s structure is based on the indole framework, with an additional benzene ring fused onto the five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydrocarbazolo[4,3-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd-catalyzed polycondensation between a 1,8-diiodocarbazole derivative and various bifunctional comonomers . The reaction conditions often include the use of an alkyne spacer to increase the molecular weight of the resulting polymers. The reaction is carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydrocarbazolo[4,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydrocarbazolo[4,3-c]carbazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,8-Dihydrocarbazolo[4,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: A simpler analog with a similar tricyclic structure but lacking the additional fused benzene ring.
Indolocarbazole: A class of compounds with a similar indole-based structure but with different substitution patterns and functional groups.
Uniqueness
1,8-Dihydrocarbazolo[4,3-c]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties
Eigenschaften
Molekularformel |
C22H14N2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
9,21-diazahexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)21-13-9-12-20-22(14(13)10-11-19(21)23-17)16-6-2-4-8-18(16)24-20/h1-12,23-24H |
InChI-Schlüssel |
AMAYJANOBZCAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC5=C4C6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)












